molecular formula C15H17NO3 B1327807 Ethyl 6-(3-cyanophenyl)-6-oxohexanoate CAS No. 951885-60-2

Ethyl 6-(3-cyanophenyl)-6-oxohexanoate

Cat. No. B1327807
M. Wt: 259.3 g/mol
InChI Key: YYHITCBZCDXKIH-UHFFFAOYSA-N
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Description

Ethyl 3-(3-cyanophenyl)-3-oxopropanoate is a chemical compound with the molecular formula C12H11NO3 . It has a molecular weight of 217.22 .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . This can be done through a one-pot process or a two-step approach . The one-pot process is useful for preparing alkyl and electron-rich aryl isothiocyanates, whereas the two-step approach is more versatile .


Molecular Structure Analysis

The InChI code for Ethyl 3-(3-cyanophenyl)-3-oxopropanoate is 1S/C12H11NO3/c1-2-16-12(15)7-11(14)10-5-3-4-9(6-10)8-13/h3-6H,2,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 338.0±22.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Structural Analysis

  • Water-mediated synthesis : Ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates, related to Ethyl 6-(3-cyanophenyl)-6-oxohexanoate, have been synthesized using a water solvent, demonstrating an efficient and multifunctional synthetic protocol (Kumar et al., 2014).

  • Crystal and molecular structure studies : The crystal and molecular structures of similar compounds have been analyzed, providing insight into their conformation and interactions, which are crucial for understanding their reactivity and potential applications (Kaur et al., 2012).

Bioreduction and Enantioselectivity

  • Enantioselective bioreduction : Ethyl 3-oxohexanoate, closely related to Ethyl 6-(3-cyanophenyl)-6-oxohexanoate, has been reduced to ethyl (R)-3-hydroxyhexanoate using wild-type microorganism strains, indicating potential applications in enantioselective synthesis (Ramos et al., 2011).

  • Asymmetric reduction using Rhizopus species : Ethyl 3-aryl-3-oxopropanoates have been reduced enantioselectively to corresponding (S)-alcohols by Rhizopus sp., suggesting a potential application in producing optically active intermediates (Salvi & Chattopadhyay, 2006).

Advanced Applications

  • Synthesis of cyclohexene derivatives : Research indicates the potential for synthesizing cyclohexene derivatives, useful in various fields including medicinal chemistry and material science, which can be extrapolated to the synthesis and applications of Ethyl 6-(3-cyanophenyl)-6-oxohexanoate (Larsen et al., 2000).

  • Photophysical studies and CO2 adsorption : A study involving acrylate cyanide bridged dimeric fac-Rhenium(I) complex, which includes similar structural components, showed photoluminescence behavior and CO2 adsorption properties, indicating potential applications in environmental science and material engineering (Sinha et al., 2019).

Safety And Hazards

The compound is considered hazardous . It is flammable and harmful if swallowed . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is fatal if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .

Future Directions

There are ongoing studies on similar compounds . For example, the crystal structure of ethyl 4-(3-cyanophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, a compound with a similar structure, has been studied . Such studies could provide insights into the properties and potential applications of Ethyl 6-(3-cyanophenyl)-6-oxohexanoate.

properties

IUPAC Name

ethyl 6-(3-cyanophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-19-15(18)9-4-3-8-14(17)13-7-5-6-12(10-13)11-16/h5-7,10H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHITCBZCDXKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701293528
Record name Ethyl 3-cyano-ε-oxobenzenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(3-cyanophenyl)-6-oxohexanoate

CAS RN

951885-60-2
Record name Ethyl 3-cyano-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-cyano-ε-oxobenzenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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